2,2'-Bithiazole

Beschreibung

BenchChem offers high-quality 2,2'-Bithiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bithiazole including the price, delivery time, and more detailed information at info@benchchem.com.

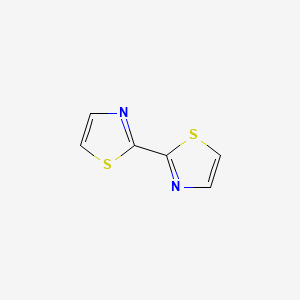

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLWFZHCONMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902751 | |

| Record name | NoName_3303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Planar Conformation Properties of 2,2'-Bithiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2'-bithiazole, a heterocyclic compound of significant interest in medicinal chemistry, materials science, and coordination chemistry. We will delve into its core chemical structure, explore the nuances of its planar conformation, and provide insights into its synthesis and reactivity. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable experimental details.

Introduction: The Significance of the 2,2'-Bithiazole Scaffold

2,2'-Bithiazole is an organic compound consisting of two thiazole rings linked at the 2-position.[1] This deceptively simple molecule is a key structural motif in a variety of biologically active natural products, including the potent anticancer agent Bleomycin A2 and the bioluminescent substrate luciferin. Its rigid, planar structure and electron-rich nature make it an excellent ligand for coordinating with metal ions, leading to a wide range of applications in catalysis and materials science. Furthermore, the bithiazole core serves as a versatile scaffold in drug discovery, with derivatives exhibiting activities such as DNA cleavage and the potential to correct protein misfolding.[2] Understanding the fundamental properties of the 2,2'-bithiazole core is therefore paramount for the rational design of novel therapeutics and functional materials.

Core Chemical Structure and Identification

The fundamental characteristics of 2,2'-bithiazole are summarized in the table below, providing essential information for its identification and handling in a laboratory setting.

| Identifier | Value | Source |

| IUPAC Name | 2,2′-Bi-1,3-thiazole | [1] |

| CAS Number | 13816-21-2 | [1] |

| Molecular Formula | C₆H₄N₂S₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 102.5 °C | [1] |

| SMILES | C1=CSC(=N1)C2=NC=CS2 | [1] |

The Planar Conformation of 2,2'-Bithiazole: A Tale of Two Phases

The three-dimensional arrangement of the two thiazole rings in 2,2'-bithiazole is a critical determinant of its chemical and physical properties. This section explores the planarity of the molecule, a subject of both experimental confirmation and theoretical interest.

Solid-State Conformation: A Definitive Planar Structure

X-ray crystallography has unequivocally demonstrated that in the solid state, 2,2'-bithiazole adopts a planar conformation.[1] This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the thiazole rings, which favors a flat geometry to maximize π-orbital overlap and delocalization of electrons across the entire bicyclic system. The inter-ring bond allows for conjugation between the two thiazole moieties, contributing to the overall stability of the planar arrangement.

Gas-Phase and In-Solution Conformation: Exploring Rotational Dynamics

While the solid-state structure is planar, the conformational landscape of 2,2'-bithiazole in the gas phase and in solution is more dynamic. The central C2-C2' single bond acts as a pivot, allowing for rotation of the two thiazole rings relative to one another. The two key conformations are the syn (cisoid) and anti (transoid) forms.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 2,2'-bithiazole is essential for its unambiguous identification and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2,2'-bithiazole is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 4,4' and 5,5' positions of the thiazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.

¹³C NMR: The carbon-13 NMR spectrum will exhibit three distinct signals for the three non-equivalent carbon atoms in each half of the symmetrical molecule: C2/C2', C4/C4', and C5/C5'. The chemical shift of the C2/C2' carbons, being directly involved in the inter-ring linkage and adjacent to a nitrogen atom, will be significantly downfield.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | 7.0 - 8.5 |

| ¹³C | 115 - 170 |

Note: These are predicted ranges based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2'-bithiazole will be characterized by several key absorption bands. These include C-H stretching vibrations in the aromatic region (around 3100 cm⁻¹), C=N and C=C stretching vibrations of the thiazole ring (typically in the 1600-1400 cm⁻¹ region), and various ring skeletal vibrations and C-H bending modes at lower wavenumbers. For a related compound, 2,2'-diamino-4,4'-bithiazole, characteristic peaks are observed at 3127 cm⁻¹ (C-H stretching) and 1590 cm⁻¹ (C=N stretching).[4]

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of 2,2'-bithiazole results in strong absorption in the ultraviolet region of the electromagnetic spectrum. The introduction of the 2,2'-bithiazole unit into polymers has been shown to deepen the HOMO and LUMO energy levels, indicating its influence on the electronic properties.[5] The λmax for 2,2'-bithiazole is expected in the UV region, and its precise value will be sensitive to the solvent polarity.

Synthesis and Reactivity

Synthesis: The Ullmann Coupling

The classical and most common method for the synthesis of 2,2'-bithiazole is the Ullmann coupling of 2-bromothiazole in the presence of copper powder at elevated temperatures.[1]

Experimental Protocol: Ullmann Coupling for the Synthesis of 2,2'-Bithiazole

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq) and activated copper powder (2.0 eq).

-

Solvent and Reaction Conditions: The reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or without a solvent at high temperatures. Heat the reaction mixture to 150-200 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the copper salts and unreacted copper.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,2'-bithiazole as a white solid.

Chemical Reactivity

The reactivity of the 2,2'-bithiazole core is dictated by the electronic properties of the thiazole rings.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions challenging. When such reactions do occur, the substitution pattern is influenced by the directing effects of the nitrogen and sulfur atoms.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the thiazole ring makes it more susceptible to nucleophilic aromatic substitution, particularly if there are good leaving groups present on the ring.

-

Coordination Chemistry: The nitrogen atoms of the two thiazole rings in 2,2'-bithiazole possess lone pairs of electrons, making them excellent coordination sites for a wide variety of metal ions. This has led to the synthesis of numerous metal complexes with interesting structural and electronic properties.

Applications in Research and Development

The unique structural and electronic properties of 2,2'-bithiazole have led to its use in several key areas of research and development:

-

Medicinal Chemistry: As a core component of natural products like bleomycin, the bithiazole moiety is a crucial pharmacophore. Synthetic derivatives are being explored for their potential as anticancer agents, DNA-intercalating and cleaving agents, and as correctors for protein misfolding diseases.

-

Materials Science: The rigid, planar, and conjugated nature of 2,2'-bithiazole makes it an attractive building block for organic electronic materials. It has been incorporated into polymers for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Coordination Chemistry: The ability of 2,2'-bithiazole to act as a bidentate ligand has been exploited to create a diverse range of coordination complexes. These complexes have potential applications in catalysis, as magnetic materials, and as luminescent probes.

Conclusion

2,2'-Bithiazole is a molecule of fundamental importance with a rich and diverse chemistry. Its planar structure, a consequence of extensive π-conjugation, underpins its utility as a versatile scaffold in drug discovery, a robust building block for functional materials, and a reliable ligand in coordination chemistry. This guide has provided a detailed overview of its chemical structure, conformational properties, spectroscopic signatures, and synthetic methodologies, with the aim of empowering researchers to further explore and exploit the potential of this remarkable heterocyclic compound.

References

-

2,2'-Bithiazole. Wikipedia. [Link]

-

UV-vis absorption spectra for the series of bithiazoles (1a, 1b and 1c)... ResearchGate. [Link]

-

Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions. [Link]

-

FTIR spectra of (a) 2,2'-diamino-4,4'-bithiazole and (b)... ResearchGate. [Link]

-

Synthesis, biological activity and DNA interaction of anilinoacridine and bithiazole peptide derivatives related to the anti-tumor drugs m-AMSA and bleomycin. PubMed. [Link]

Sources

- 1. 2,2'-Bithiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, biological activity and DNA interaction of anilinoacridine and bithiazole peptide derivatives related to the anti-tumor drugs m-AMSA and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comparative Analysis of the Electronic Properties of 2,2'-Bithiazole and 2,2'-Bipyridine: A Technical Guide for Researchers

Introduction

In the landscape of heterocyclic chemistry, 2,2'-bipyridine (bpy) and 2,2'-bithiazole (btz) represent two fundamental scaffolds with profound implications in materials science, catalysis, and medicinal chemistry.[1][2] While structurally similar, the replacement of two carbon-hydrogen units in bipyridine with sulfur atoms in bithiazole introduces significant alterations to the electronic landscape of the molecule. This guide provides an in-depth, comparative analysis of the core electronic properties of these two molecules, offering field-proven insights for researchers and drug development professionals. We will explore the nuances of their synthesis, molecular orbital energies, redox behavior, and coordination chemistry, supported by experimental protocols and data-driven comparisons.

Structural and Synthetic Overview

Both 2,2'-bipyridine and 2,2'-bithiazole are aromatic, bidentate chelating ligands, meaning they can bind to a central metal atom through two of their nitrogen atoms.[3][4] X-ray crystallography has shown that both molecules are planar in their ground state.[1][5]

Synthesis of 2,2'-Bipyridine:

Historically, 2,2'-bipyridine has been synthesized through various methods, including the dehydrogenation of pyridine using Raney nickel or the reaction of 2-bromopyridine with copper (an Ullmann coupling).[3][6][7] Modern variations of these methods remain prevalent.[1] One common approach involves heating pyridine with ferric chloride at high temperatures.[1]

Synthesis of 2,2'-Bithiazole:

The synthesis of 2,2'-bithiazole was first achieved through the Ullmann coupling of 2-bromothiazole using copper metal.[5] More contemporary methods often involve Stille cross-coupling reactions, which offer greater control and yield. For instance, copolymers of bithiazole can be synthesized via Stille cross-coupling polymerization in a microwave reactor using a palladium catalyst.[8]

Comparative Electronic Properties: A Tale of Two Heterocycles

The fundamental difference in the electronic properties of 2,2'-bipyridine and 2,2'-bithiazole stems from the presence of the sulfur atoms in the latter. Sulfur, being less electronegative than nitrogen and possessing available d-orbitals, significantly influences the distribution of electron density and the energies of the molecular orbitals.

The electron-deficient nature of the thiazole ring, in comparison to the pyridine ring, leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels in bithiazole-containing molecules.[8][9] This enhanced electron-withdrawing effect makes bithiazole a more electron-deficient building block than bipyridine.[4][9]

| Property | 2,2'-Bipyridine | 2,2'-Bithiazole | Key References |

| HOMO Energy | Higher (less negative) | Lower (more negative) | [9] |

| LUMO Energy | Higher (less negative) | Lower (more negative) | [8][9] |

| Energy Gap (HOMO-LUMO) | Generally larger | Generally smaller | [8][9] |

| Electron Affinity | Lower | Higher | [8][9] |

| Ionization Potential | Lower | Higher | [9] |

This table presents a qualitative comparison. Exact values are highly dependent on the specific derivatives and the computational or experimental methods used.

The lowering of the LUMO energy in bithiazole is a key factor in its application in electron-transporting materials for organic electronics.[10] The presence of electronegative nitrogen atoms in the thiazole rings contributes to this effect.[10]

Redox Behavior: Electron Acceptance and Donation

The differences in molecular orbital energies directly translate to distinct redox properties.

2,2'-Bipyridine:

2,2'-Bipyridine is known for its ability to stabilize metal ions in various oxidation states and its complexes are often electroactive.[11] The reduction of free 2,2'-bipyridine occurs at a high negative potential.[12] However, when coordinated to a metal, the reduction potential can be significantly altered.[12] Functionalization of the bipyridine scaffold with electron-withdrawing groups can increase its redox potential.[13]

2,2'-Bithiazole:

The more electron-deficient nature of 2,2'-bithiazole suggests that it is more readily reduced than 2,2'-bipyridine. The lower LUMO energy facilitates the acceptance of electrons. This property is advantageous in the design of n-type organic semiconductors.

Coordination Chemistry: The Art of Metal Binding

Both molecules are excellent chelating ligands, forming stable five-membered rings with metal ions.[3][4] However, the electronic differences between them influence the nature of the metal-ligand bond and the properties of the resulting coordination complexes.

2,2'-Bipyridine Complexes:

Transition metal complexes of 2,2'-bipyridine are extensive and have been instrumental in the development of coordination chemistry.[1][14] These complexes often exhibit unique optical and redox properties due to electron delocalization, which is facilitated by the coplanar arrangement of the two pyridine rings.[14] The stability of these complexes is a key feature, making them useful in catalysis and as photosensitizers.[7][15][16]

2,2'-Bithiazole Complexes:

While less studied than their bipyridine counterparts, 2,2'-bithiazole complexes are gaining interest. The stronger π-acceptor character of the bithiazole ligand, a consequence of its lower-lying LUMO, can lead to stronger metal-to-ligand back-bonding. This can have a profound impact on the electronic structure and reactivity of the metal center.

Caption: General workflow for electronic property analysis.

Protocol 1: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the target compound.

Materials:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Analyte (2,2'-bipyridine or 2,2'-bithiazole derivative)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the chosen solvent, and dry thoroughly.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the analyte (typically 1-5 mM) in the solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the electrochemical cell with the three electrodes immersed in the analyte solution.

-

Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Set the potential window to a range that is expected to encompass the redox events of the analyte.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, scanning from the initial potential to the switching potential and back.

-

-

Data Analysis:

-

Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials.

-

From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium).

-

Trustworthiness: The use of an internal standard like ferrocene allows for the calibration of the measured potentials, ensuring the reproducibility and accuracy of the results. The reversibility of the redox events should be confirmed by varying the scan rate.

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and estimate the optical bandgap.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF)

-

Analyte solution of known concentration

Procedure:

-

Solution Preparation: Prepare a dilute solution of the analyte in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the analyte solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Determine the molar extinction coefficient (ε) at λₘₐₓ using the Beer-Lambert law (A = εcl).

-

Estimate the optical bandgap (E₉) from the onset of the lowest energy absorption band using the equation: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm).

-

Trustworthiness: The use of spectroscopic grade solvents and careful baseline correction are crucial for obtaining accurate spectra. The concentration of the analyte should be within the linear range of the Beer-Lambert law for accurate determination of the molar extinction coefficient.

Conclusion and Future Outlook

The electronic dichotomy between 2,2'-bipyridine and 2,2'-bithiazole provides a rich platform for the rational design of functional molecules. The inherent electron-deficient character of the bithiazole unit makes it a compelling building block for electron-transporting materials in organic electronics. Conversely, the well-established and versatile coordination chemistry of 2,2'-bipyridine continues to be a cornerstone in the development of catalysts, photosensitizers, and supramolecular assemblies.

Future research will likely focus on the synthesis of novel derivatives of both scaffolds with tailored electronic properties. For 2,2'-bithiazole, this will involve strategies to further tune its LUMO level and improve its processability for applications in organic field-effect transistors and solar cells. For 2,2'-bipyridine, the exploration of its role in redox-active ligands and the development of more sophisticated catalytic systems will remain at the forefront. The continued comparative study of these two fundamental heterocycles will undoubtedly fuel innovation across a broad spectrum of scientific disciplines.

References

- Transition metal complexes of 2,2'-bipyridine - Wikipedia.

- 2,2'-Bithiazole - Wikipedia.

- 2,2′-Bipyridine - Wikipedia.

- Theoretical Exploration of 2,2'-Bipyridines as Electro-Active Compounds in Flow B

- Synthesis of Bithiazole‐Based Poly(arylenevinylene)

- 2,2'-Bipyridine - Organic Syntheses Procedure.

- 2,2'-Bipyridine - chemeurope.com.

- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic

- Synthesis and applications of 2,2'-Bipyridine ligand compounds - ChemicalBook.

- Reduction of 2,2′-Bipyridine by Quasi-Linear 3d-Metal(I) Silylamides—A Structural and Spectroscopic Study - MDPI.

- Molecular Engineering of Nonhalogenated Solution-Processable Bithiazole-Based Electron-Transport Polymeric Semiconductors - Bradley D. Rose.

- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC.

- Design, Synthesis and Characterization of Fused Bithiazole- and Dithiophene-Based Low Bandgap Thienylenevinylene Copolymers - The Royal Society of Chemistry.

- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google P

- Making 2,2'-Bipyridine and its Ruthenium Complex - YouTube.

- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applic

Sources

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,2'-Bithiazole - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bradleydrose.com [bradleydrose.com]

- 11. 2,2'-Bipyridine [chemeurope.com]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 15. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 16. youtube.com [youtube.com]

Technical Monograph: 2,2'-Bithiazole (CAS 13816-21-2)

[1]

Executive Summary

2,2'-Bithiazole (CAS 13816-21-2) is a heterocyclic compound consisting of two thiazole rings connected at the C2 position.[1][2] It serves as a critical structural motif in medicinal chemistry, most notably as the DNA-intercalating "tail" of the glycopeptide antibiotic Bleomycin . Beyond its pharmaceutical utility, 2,2'-bithiazole derivatives are increasingly valued in materials science for their planar

This guide provides a rigorous technical analysis of 2,2'-bithiazole, focusing on its physicochemical properties, conformational dynamics, synthesis, and role in drug discovery.

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10]

The following data represents the core physical constants for 2,2'-bithiazole. Researchers should note the high density and specific melting point, which serve as primary purity indicators.

| Property | Value | Notes |

| CAS Number | 13816-21-2 | Specific to the 2,2'-isomer |

| Molecular Formula | ||

| Molecular Weight | 168.24 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102.5 °C (375.6 K) | Sharp melting point indicates high purity |

| Density | 1.82 g/cm³ | High density due to heavy sulfur atoms |

| Solubility | Soluble in CHCl | Recrystallization often performed in Ethanol or Benzene/Acetonitrile |

| pKa | ~1.2 (Conjugate acid) | Weakly basic nitrogen atoms |

Structural Analysis & Conformational Dynamics

The s-trans / s-cis Equilibrium

A defining feature of 2,2'-bithiazole is its rotational isomerism. In its free, uncoordinated state, the molecule adopts a planar s-trans conformation to minimize dipole-dipole repulsion between the nitrogen lone pairs. However, upon coordination with transition metals (e.g., Zn²⁺, Co²⁺, Cu²⁺), the molecule rotates 180° around the C2-C2' bond to adopt the s-cis conformation, allowing it to act as a bidentate chelating ligand.

This conformational switch is thermodynamically driven by the formation of the chelate ring and is critical for its biological activity in metallodrugs.

Figure 1: Conformational switching of 2,2'-bithiazole driven by metal coordination.

Synthesis Protocol: Ullmann Coupling[2]

While modern palladium-catalyzed cross-couplings (Stille or Negishi) are possible, the classical Ullmann coupling remains a robust and cost-effective method for synthesizing the parent 2,2'-bithiazole from 2-bromothiazole.

Reaction Scheme

The synthesis relies on the reductive coupling of 2-bromothiazole using activated copper bronze at elevated temperatures.

Figure 2: Ullmann coupling pathway for the synthesis of 2,2'-bithiazole.

Step-by-Step Methodology

Safety Note: This reaction requires high temperatures. Perform in a fume hood to manage sulfur-containing volatiles.

-

Activation of Copper: Wash commercial copper bronze with 2% iodine in acetone, followed by an acetone wash and a wash with dilute HCl/acetone. Dry under vacuum to remove oxides.

-

Reaction Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, mix 2-bromothiazole (1.0 equiv) with activated copper bronze (2.0 - 3.0 equiv).

-

Heating: Heat the mixture to 150–200 °C . If performing solvent-free (neat), the mixture will melt and eventually solidify as the higher-melting product forms. Alternatively, use DMF as a solvent to maintain homogeneity.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the solid mass with hot chloroform or dichloromethane.

-

Filter to remove the copper residues.

-

-

Purification:

-

Evaporate the solvent.[3]

-

Recrystallize the crude solid from ethanol or a benzene/acetonitrile mixture.

-

Validation: Confirm purity via Melting Point (102.5 °C) and 1H NMR.

-

Applications in Drug Discovery

DNA Intercalation (The Bleomycin Mechanism)

The primary pharmaceutical relevance of 2,2'-bithiazole is its function as the DNA-binding domain of Bleomycin , a potent glycopeptide antibiotic used in cancer chemotherapy.

-

Mechanism: The planar bithiazole moiety intercalates (inserts) between base pairs of the DNA double helix.

-

Sequence Specificity: It exhibits a preference for 5'-G-T-3' and 5'-G-C-3' sequences.

-

Therapeutic Action: Once the bithiazole tail anchors the drug to the DNA, the metal-binding domain (at the opposite end of the molecule) activates oxygen to generate free radicals, causing single- and double-strand DNA breaks.

Metal Chelation & Radiopharmaceuticals

Due to the N-N chelation site formed in the s-cis conformation, 2,2'-bithiazole derivatives are investigated as ligands for radiopharmaceuticals (e.g., Technetium-99m complexes) for imaging applications. The ligand environment can be tuned by substituting the 4,4' positions to alter lipophilicity and biodistribution.

Spectroscopic Data for Identification[4][5]

When characterizing synthesized 2,2'-bithiazole, the following spectral signatures confirm identity:

-

1H NMR (CDCl₃): Due to the

symmetry (in s-trans), the spectrum is simple.-

Expect two doublets (or a pair of doublets) in the aromatic region (

7.0 – 8.0 ppm) corresponding to the H4 and H5 protons on the thiazole rings. -

Coupling constant (

) is typically 3–4 Hz, characteristic of thiazole ring protons.

-

-

UV-Vis Spectroscopy:

-

Absorption maximum (

) typically occurs in the 290–300 nm range, attributed to the -

Bathochromic shifts (red shifts) are observed upon metal coordination or protonation.

-

References

-

Ullmann Coupling Original & Modern Context: F. Ullmann, J. Bielecki, "Über Synthesen in der Biphenylreihe", Ber. Dtsch. Chem. Ges., 1901.

-

Bleomycin DNA Interactions: Povirk, L. F., et al., "Binding of bleomycin to DNA: intercalation of the bithiazole rings", Biochemistry, 1979.[4][5]

-

Crystal Structure & Conformation: Mahjoub, A. R., et al., "Crystal structure of 2,2'-diphenyl-4,4'-bithiazole", Z. Kristallogr., 2003.

-

Physical Data Verification: CymitQuimica / PubChem, "2,2'-Bithiazole CAS 13816-21-2 Data Sheet".

Sources

- 1. 13816-21-2|2,2'-Bithiazole|BLD Pharm [bldpharm.com]

- 2. 2,2'-Bithiazole - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Is the bithiazole moiety of bleomycin a classical intercalator? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of bithiazole moieties in bleomycin antibiotics

The Bithiazole Determinant: Biosynthesis, Structural Logic, and DNA Intercalation in Bleomycin Antibiotics

Executive Summary The clinical efficacy of bleomycin (BLM) as a potent glycopeptide antibiotic and chemotherapeutic agent hinges on its bipartite structure: a metal-binding domain responsible for oxidative DNA cleavage and a C-terminal bithiazole moiety that dictates DNA sequence specificity.[1][2] This technical guide dissects the natural occurrence, biosynthetic assembly, and mechanistic function of the bithiazole moiety. It provides researchers with a structural roadmap of the blm gene cluster, comparative analysis of natural analogues (phleomycins, tallysomycins), and validated protocols for characterizing bithiazole-mediated DNA intercalation.

Part 1: Structural Architecture & Natural Analogues

The bithiazole moiety (2,4'-bithiazole-4-carboxamide) is the defining feature of the bleomycin class, distinguishing it from structurally related congeners that possess reduced thiazoline rings. This aromatic system is essential for DNA intercalation, acting as the "anchor" that positions the oxidative warhead near the deoxyribose backbone.

Structural Diversity of the C-Terminal Tail

Natural variations in the tail region dictate the intercalation geometry and cytotoxicity profile. The primary distinction lies in the oxidation state of the heterocyclic rings.

Table 1: Comparative Structural Analysis of Bleomycin Analogues

| Congener | C-Terminal Heterocycle | Ring Oxidation State | DNA Binding Mode | Clinical Status |

| Bleomycin A2 | Bithiazole | Fully Oxidized (Thiazole-Thiazole) | Classical Intercalation | Clinically Used |

| Bleomycin B2 | Bithiazole | Fully Oxidized | Classical Intercalation | Clinically Used |

| Phleomycin | Thiazolinyl-thiazole | Partially Reduced (Thiazoline-Thiazole) | Partial Intercalation / Groove Binding | High Toxicity (Research Use) |

| Tallysomycin | Bithiazole | Fully Oxidized | Intercalation | Investigational |

| Zorbamycin | Thiazolinyl-thiazole | Partially Reduced | Groove Binding | Investigational |

Technical Insight: The fully oxidized bithiazole in Bleomycin allows for planar stacking between DNA base pairs (preferentially 5'-GC-3' and 5'-GT-3'). In contrast, the non-planar thiazoline ring in Phleomycin disrupts this stacking, leading to altered binding kinetics and significantly higher cytotoxicity due to less reversible DNA damage.

Part 2: Biosynthetic Assembly (The blm Gene Cluster)

The biosynthesis of the bithiazole moiety is a masterpiece of nonribosomal peptide synthetase (NRPS) engineering, governed by the blm gene cluster in Streptomyces verticillus. The formation of the bithiazole rings involves the heterocyclization of cysteine residues followed by oxidation.

The NRPS Assembly Line

Two specific NRPS modules, BlmIV and BlmIII , act in concert to construct the bithiazole.[3]

-

Substrate Loading: Cysteine is loaded onto the Peptidyl Carrier Protein (PCP) domains.

-

Heterocyclization: The Cyclization (Cy) domains catalyze the nucleophilic attack of the cysteine side chain thiol onto the backbone carbonyl, forming a thiazoline ring.

-

Oxidation: An Oxidation (Ox) domain (integrated within BlmIII) dehydrogenates the thiazoline rings to form the aromatic thiazoles.

Key Genetic Elements:

-

BlmIV (NRPS-1): Contains Cy domains for the first ring formation.[4]

-

BlmIII (NRPS-0): Contains the crucial Ox domain responsible for the final aromatization to bithiazole.

Biosynthetic Engineering Note: In Streptomyces strains producing Phleomycins or Zorbamycins, the homologous Ox domains are either absent or functionally distinct, preventing the final oxidation step and resulting in the retention of the thiazoline ring.

Figure 1: Biosynthetic logic of the bithiazole moiety via BlmIV and BlmIII NRPS modules. The Ox domain in BlmIII is the critical determinant for the fully oxidized bithiazole found in Bleomycin.

Part 3: Mechanism of Action (Intercalation Dynamics)

The bithiazole tail is not merely a passive anchor; it is an active participant in the drug's mechanism of action (MOA).

-

Sequence Recognition: The bithiazole preferentially intercalates at 5'-G-Pyrimidine-3' sites (e.g., G-C or G-T). The positively charged C-terminal substituent (e.g., the sulfonium in BLM A2 or guanidinium in BLM B2) interacts electrostatically with the phosphate backbone, stabilizing the complex.

-

Thermodynamic Locking: Intercalation lengthens the DNA helix and unwinds the supercoils (unwinding angle ~12°). This "locks" the metal-binding domain in the minor groove.

-

Double-Strand Cleavage: A single BLM molecule can induce double-strand breaks (DSBs).[1][5] The bithiazole acts as a pivot, allowing the metal-binding domain to rotate and cleave the opposing strand without the drug dissociating from the DNA.

Figure 2: Mechanism of Action showing the pivotal role of the bithiazole moiety in facilitating double-strand breaks.

Part 4: Experimental Protocols

To validate the presence and function of the bithiazole moiety in novel or isolated congeners, the following self-validating protocols are recommended.

Protocol A: Viscometric Determination of DNA Intercalation

This is the gold-standard physical assay to distinguish intercalation (bithiazole) from groove binding.

Materials:

-

Calf Thymus DNA (CT-DNA), highly polymerized.

-

Ubbelohde viscometer (size 75 or 100).

-

Temperature-controlled water bath (25.0 ± 0.1 °C).

Workflow:

-

Preparation: Dissolve CT-DNA in BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0) to a concentration of ~0.5 mM (bp). Confirm integrity by

. -

Titration: Measure the flow time (

) of the DNA solution alone. Sequentially add aliquots of the Bleomycin congener (stock solution) to the viscometer. -

Measurement: After each addition, mix thoroughly and allow thermal equilibration (5 min). Measure flow time (

). -

Data Analysis: Plot

vs. Binding Ratio (-

Interpretation: An increase in viscosity (slope > 0) indicates helix lengthening characteristic of intercalation. A slope of 0 or negative indicates groove binding or compaction.

-

Protocol B: Biolayer Interferometry (BLI) for Binding Kinetics

A modern, label-free optical technique to measure

Materials:

-

Octet® System (Sartorius) or similar BLI instrument.

-

Streptavidin (SA) Biosensors.

-

Biotinylated hairpin DNA oligonucleotide (containing 5'-GC-3' site).

Workflow:

-

Sensor Loading: Hydrate SA sensors in Kinetic Buffer (PBS + 0.02% Tween-20). Load biotinylated DNA (25 nM) onto sensors for 300s.

-

Baseline: Dip sensors in Kinetic Buffer for 60s to establish a stable baseline.

-

Association: Transfer sensors to wells containing graded concentrations of Bleomycin (e.g., 0.1 µM to 10 µM) for 300s.

-

Dissociation: Transfer sensors back to Kinetic Buffer for 600s.

-

Validation: Include a reference sensor (no DNA) to subtract non-specific binding.

-

Analysis: Fit curves to a 1:1 binding model. The bithiazole-driven intercalation typically exhibits a slow dissociation rate (

).

References

-

Du, L., et al. (2003).[6] "BlmIII and BlmIV nonribosomal peptide synthetase-catalyzed biosynthesis of the bleomycin bithiazole moiety involving both in cis and in trans aminoacylation." Biochemistry. Link

-

Galm, U., et al. (2011).[6] "Comparative Analysis of the Biosynthetic Gene Clusters and Pathways for Three Structurally Related Antitumor Antibiotics: Bleomycin, Tallysomycin, and Zorbamycin." Journal of Natural Products. Link

-

Povirk, L. F., et al. (1979).[7][8] "Binding of bleomycin to DNA: intercalation of the bithiazole rings."[1][5][8][9][10][11] Biochemistry. Link

-

Vanderwall, D. E., et al. (1997). "Structural model for the conformation of bleomycin A2 bound to DNA." Chemistry & Biology. Link

-

Chen, J., et al. (2008). "Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage."[1][5] Nucleic Acids Research.[7][9] Link

Sources

- 1. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. academic.oup.com [academic.oup.com]

- 4. BlmIII and BlmIV nonribosomal peptide synthetase-catalyzed biosynthesis of the bleomycin bithiazole moiety involving both in cis and in trans aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. BGC0000963 [mibig.secondarymetabolites.org]

- 7. Is the bithiazole moiety of bleomycin a classical intercalator? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is the bithiazole moiety of bleomycin a classical intercalator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the HOMO-LUMO Energy Gap of 2,2'-Bithiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,2'-bithiazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and organic electronics. Its electron-deficient nature and rigid, planar structure make it an exceptional building block for creating novel compounds with tailored electronic properties. A fundamental parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (Egap). This guide provides a comprehensive exploration of the synthesis, theoretical prediction, and experimental determination of the HOMO-LUMO gap in 2,2'-bithiazole derivatives, offering insights into how this crucial property can be modulated to optimize molecular function for specific applications.

The Significance of the HOMO-LUMO Gap in 2,2'-Bithiazole Derivatives

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of several key molecular characteristics:

-

Chemical Reactivity and Stability: A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap suggests higher reactivity.

-

Electronic and Optical Properties: The HOMO-LUMO gap is directly related to the energy of the lowest electronic excitation.[2] This means it determines the wavelength of light a molecule absorbs and emits, a crucial factor in the design of dyes, sensors, and organic light-emitting diodes (OLEDs). In molecules with extensive π-systems, a smaller HOMO-LUMO gap can lead to the absorption of visible light.

-

Charge Transport in Organic Semiconductors: In the context of organic electronics, the HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors. The energy levels of these orbitals influence the efficiency of charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] The electron-deficient nature of the thiazole ring tends to lower both the HOMO and LUMO energy levels.[3]

-

Drug-Receptor Interactions: The HOMO-LUMO gap plays a significant role in how a drug molecule interacts with its biological target. A larger gap can indicate a more stable molecule with potentially better bonding characteristics with receptors due to favorable hydrophilic interactions.[4]

The 2,2'-bithiazole core, with its electron-deficient character, provides a robust platform for tuning the HOMO-LUMO gap through strategic chemical modifications.

Modulating the HOMO-LUMO Gap: The Role of Substituents

The electronic properties of the 2,2'-bithiazole system can be systematically tuned by the introduction of various substituent groups. The nature and position of these substituents can have a profound impact on the energies of the HOMO and LUMO, and consequently, the magnitude of the energy gap.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the bithiazole core. This generally leads to a destabilization (increase in energy) of the HOMO to a greater extent than the LUMO, resulting in a decrease in the HOMO-LUMO gap.[5]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the bithiazole system. This typically causes a stabilization (decrease in energy) of both the HOMO and LUMO, but the effect on the LUMO is often more pronounced, leading to a decrease in the HOMO-LUMO gap.[6][7] The introduction of a strongly electron-withdrawing alkylsulfonyl group, for instance, has been shown to lower the LUMO energy of polymers containing thiazole-fused benzothiadiazole units.[7]

-

Extended π-Conjugation: Extending the conjugated system by adding aromatic or vinyl groups can also significantly reduce the HOMO-LUMO gap. This is because the π and π* orbitals become more delocalized, leading to a smaller energy difference between them.

The ability to fine-tune the HOMO-LUMO gap through synthetic modification is a powerful tool for designing 2,2'-bithiazole derivatives with desired electronic and photophysical properties for specific applications.

Synthetic Strategies for 2,2'-Bithiazole Derivatives

The synthesis of substituted 2,2'-bithiazoles is crucial for exploring structure-property relationships. Several synthetic methodologies can be employed, with the Hantzsch thiazole synthesis and its variations being a cornerstone.

General Synthetic Workflow

A common approach to synthesizing substituted 2,2'-bithiazoles involves the preparation of substituted thiazole precursors followed by a coupling reaction.

Caption: General synthetic workflow for substituted 2,2'-bithiazoles.

Step-by-Step Synthesis Protocol: Example of 4,4'-Disubstituted-2,2'-bipyridines (Analogous Approach)

While specific protocols for a wide range of 2,2'-bithiazoles are dispersed in the literature, the principles of C-C bond formation are well-established. An analogous and well-documented synthesis of 4,4'-disubstituted-2,2'-bipyridines from 4,4'-dimethyl-2,2'-bipyridine provides a transferable conceptual framework.[8]

Step 1: Deprotonation

-

Dissolve 4,4'-dimethyl-2,2'-bipyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The LDA acts as a strong base to deprotonate the methyl groups.

Step 2: Electrophilic Quench

-

To the solution of the deprotonated species, add the desired electrophile (e.g., an alkyl halide or an aldehyde) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically several hours to overnight) to ensure complete reaction.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

This general procedure can be adapted for the functionalization of pre-formed 2,2'-bithiazole scaffolds bearing reactive handles.

Computational Prediction of the HOMO-LUMO Gap

Density Functional Theory (DFT) has become a powerful and widely used tool for predicting the electronic properties of molecules, including the HOMO and LUMO energies.

Theoretical Framework

DFT calculations aim to solve the Schrödinger equation for a many-electron system by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.

Step-by-Step Computational Protocol (using Gaussian)

-

Molecular Structure Input: Build the 3D structure of the 2,2'-bithiazole derivative using a molecular modeling software like GaussView.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used functional for this is B3LYP with a basis set such as 6-31G(d,p).

-

Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies. This is where the HOMO and LUMO energies are determined.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: Egap = ELUMO - EHOMO.[9]

Caption: A typical workflow for the computational prediction of the HOMO-LUMO gap.

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques are essential for validating computational predictions and providing real-world data on the electronic properties of 2,2'-bithiazole derivatives. The two primary methods are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[10]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the 2,2'-bithiazole derivative in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5 to ensure adherence to the Beer-Lambert law.[10]

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette filled with the pure solvent serves as the reference.

-

Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the absorption onset (λonset) of the lowest energy (longest wavelength) absorption band. The optical HOMO-LUMO gap can then be calculated using the following equation:

Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

Step-by-Step Protocol:

-

Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: Dissolve the 2,2'-bithiazole derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane). The solution must be deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Measurement: Record the cyclic voltammogram by scanning the potential. It is common to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, for accurate potential referencing.[11]

-

Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (Eox) and the onset reduction potential (Ered). The HOMO and LUMO energies can be estimated using the following empirical equations, where the potentials are referenced against the Fc/Fc+ couple (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):

EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

The electrochemical HOMO-LUMO gap is then:

Egap (eV) = ELUMO - EHOMO

Correlation Between Theoretical and Experimental Data

A critical aspect of this field is the correlation between computationally predicted and experimentally measured HOMO-LUMO gaps. DFT calculations can provide valuable trends and insights, but the absolute values can differ from experimental results. Strong linear correlations between DFT-calculated HOMO/LUMO energies and experimental redox potentials have been demonstrated for various classes of organic molecules.[11][12] It is crucial to benchmark computational methods against experimental data for a given class of compounds to establish reliable predictive models. For thiazole-containing systems, a reasonable correlation between calculated and experimental values has been observed, though the predicted HOMO levels may be slightly shifted.

Applications Driven by a Tuned HOMO-LUMO Gap

The ability to precisely control the HOMO-LUMO gap of 2,2'-bithiazole derivatives opens up a wide range of applications:

-

Organic Electronics: By tuning the HOMO and LUMO levels, 2,2'-bithiazole derivatives can be designed as efficient electron-transporting materials in OFETs and as components in the active layer of OPVs.[13] Polymers incorporating 2,2'-bithiazole units have shown promise as emitting materials in OLEDs.[14]

-

Drug Discovery: The 2,2'-bithiazole scaffold is found in several biologically active molecules.[15] Understanding and modulating the HOMO-LUMO gap can aid in the design of new drug candidates with improved stability, reactivity, and target engagement. For example, bithiazole derivatives have been investigated as potential correctors for protein misfolding diseases.[16][17]

-

Sensors and Probes: The sensitivity of the HOMO-LUMO gap to the chemical environment can be exploited in the design of fluorescent sensors for ions and other small molecules.

Conclusion and Future Outlook

The HOMO-LUMO energy gap is a fundamental parameter that dictates the electronic and photophysical properties of 2,2'-bithiazole derivatives. This guide has provided a comprehensive overview of the theoretical underpinnings, synthetic strategies for modulation, and computational and experimental methods for the determination of this crucial property. The continued synergy between synthetic chemistry, computational modeling, and experimental characterization will undoubtedly lead to the development of novel 2,2'-bithiazole-based materials with precisely engineered HOMO-LUMO gaps for a new generation of advanced electronic devices and therapeutic agents. The exploration of increasingly complex substitution patterns and the correlation of electronic structure with biological activity and device performance remain exciting frontiers in this dynamic field of research.

References

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 2). YouTube. Retrieved from [Link]

-

Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation. (2025, February 7). Macromolecular Rapid Communications. Retrieved from [Link]

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α-Sarcoglycan Correctors. (2023, July 28). ACS Medicinal Chemistry Letters. Retrieved from [Link]

- 2,2'-Biphospholes: Building Blocks for Tuning the HOMO-LUMO Gap of pi-Systems Using Covalent Bonding and Metal Coordination. (Date not available).

-

Synthesis and Evaluation of Bithiazole Derivatives As Potential α‐Sarcoglycan Correctors. (2023, July 28). IRIS - Institutional Research Information System. Retrieved from [Link]

-

A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. (2022, September 8). Scientific Reports. Retrieved from [Link]

-

2,2'-Bithiazole. (Date not available). Wikipedia. Retrieved from [Link]

- Thiadiazolobenzotriazole-Based Donor–Acceptor Terpolymers That Can Be Processed from Green Solvents and Deliver 950 nm Emission in Light-Emitting Electrochemical Cells. (Date not available).

- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (2016). Journal of Al-Nahrain University.

-

HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. Retrieved from [Link]

- Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. (2021, December 5). NTU Journal of Pure Sciences.

- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025, December 25).

- Synergistic Use of Bithiazole and Pyridinyl Substitution for Effective Electron Transport Polymer Materials.

- (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole- 2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. (2026, January 6).

-

Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers. (2021, September 30). Polymer Chemistry. Retrieved from [Link]

-

Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023, April 4). ACS Omega. Retrieved from [Link]

-

4.9: Ultraviolet Spectroscopy. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]

-

Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. (2023, February 21). Accounts of Materials Research. Retrieved from [Link]

- Scheme 1. Synthesis of 4,4'-disubstituted 2,2'-bipyridines 3-7. i:.... (Date not available).

- Summary of UV-Vis, solution fluorescence and cyclic voltammetry data for 2 and the series 2-BR 2. (Date not available).

-

Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. (2013, July). Journal of Molecular Modeling. Retrieved from [Link]

- Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023, February 14). ChemRxiv.

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). Molecules. Retrieved from [Link]

-

Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. (2019, March 1). Journal of Materials Chemistry A. Retrieved from [Link]

- Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.

- Comparison of experimental and calculated HOMO, LUMO, and Band Gap. (Date not available).

- Cyclic voltammetry and UV/Vis spectroscopy in combination with multivariate data analysis for the assessment of authenticity of poplar type propolis. (2025, November 24).

- Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. (Date not available).

-

Effect of Donor-Acceptor Substitution on Optoelectronic Properties of Conducting Organic Polymers. (2014, November 11). Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022, November 9). Molecules. Retrieved from [Link]

-

Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. (2023, September 26). International Journal of Molecular Sciences. Retrieved from [Link]

- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 22). YouTube.

- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. (2024, December 20). Molecules.

- Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

Sources

- 1. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. Design, synthesis and characterization of fused bithiazole- and dithiophene-based low bandgap thienylenevinylene copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asu.elsevierpure.com [asu.elsevierpure.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Synthesis of Bithiazole‐Based Poly(arylenevinylene)s via Co‐Catalyzed Hydroarylation Polyaddition and Tuning of Their Optical Properties by N‐Methylation and N‐Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,2'-Bithiazole - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. iris.unibs.it [iris.unibs.it]

Methodological & Application

Application Note: High-Efficiency Ullmann Homocoupling of 2-Bromothiazole to 2,2'-Bithiazole

Executive Summary

This application note details the synthesis of 2,2'-bithiazole via the Ullmann homocoupling of 2-bromothiazole. While 2,2'-bithiazole is a critical motif in organic semiconductors (e.g., acceptor units in polymer solar cells) and metal-chelating ligands (similar to 2,2'-bipyridine), its synthesis is complicated by the electron-deficient nature of the thiazole ring.

This guide presents two distinct protocols:

-

Method A (Recommended): A modern, ligand-accelerated protocol using CuI/1,10-Phenanthroline. This method operates at moderate temperatures (100–120 °C) with higher reproducibility.

-

Method B (Legacy): The classical copper-bronze thermal coupling. This method is robust but requires high temperatures (>150 °C) and rigorous activation of the copper metal.

Mechanistic Insight & Reaction Design

The Ullmann homocoupling of electron-deficient heteroaryl halides proceeds via a multi-step organometallic pathway. Unlike electron-rich aryl halides, 2-bromothiazole requires stabilization of the intermediate organocopper species to prevent decomposition before dimerization.

The Catalytic Cycle

The reaction is believed to proceed through an oxidative addition of Cu(I) to the C-Br bond, followed by a disproportionation or transmetallation event, and finally reductive elimination to form the C-C bond.

Key Parameters

| Parameter | Classical (Cu Bronze) | Modern (CuI/Ligand) | Impact |

| Temperature | 180–220 °C | 100–120 °C | Lower temps reduce thiazole decomposition (ring opening). |

| Copper Source | Cu(0) Bronze | CuI (10–20 mol%) | CuI is soluble and homogeneous; Cu(0) relies on surface area. |

| Ligand | None | 1,10-Phenanthroline | Ligand stabilizes the Cu-intermediate, preventing protodehalogenation. |

| Solvent | DMF, Nitrobenzene | DMF, DMSO | DMSO accelerates the reaction but makes workup (removal) harder. |

Experimental Protocols

Method A: Ligand-Accelerated Homocoupling (Recommended)

Best for: High purity requirements, scale <10g, and laboratories equipped with inert gas lines.

Reagents

-

Substrate: 2-Bromothiazole (1.0 equiv, e.g., 1.64 g, 10 mmol)

-

Catalyst: Copper(I) Iodide (CuI) (0.1 equiv, 190 mg)

-

Ligand: 1,10-Phenanthroline (0.1 equiv, 180 mg)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv, 2.76 g) -

Solvent: DMF (anhydrous), 20 mL (0.5 M concentration)

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging: Add CuI, 1,10-Phenanthroline, and

to the tube.-

Critical Step: Evacuate and backfill with Argon three times to remove oxygen. Oxygen causes oxidative homocoupling of the ligand or catalyst deactivation.

-

-

Solvent Addition: Add anhydrous DMF via syringe, followed by 2-bromothiazole.

-

Reaction: Seal the vessel and heat to 110 °C in an oil bath. Stir vigorously (800 rpm).

-

Observation: The mixture will turn dark brown/black as the active complex forms.

-

Time: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Typically complete in 12–18 hours.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc.

-

Wash the filtrate with 5%

solution (2 x 30 mL) to sequester copper species (blue aqueous layer indicates Cu removal). -

Wash with brine, dry over

, and concentrate under reduced pressure.

-

Method B: Classical Copper Bronze Coupling

Best for: Large scale (>20g), robust substrates, or when ligands are unavailable.

Reagents

-

Substrate: 2-Bromothiazole (1.0 equiv)

-

Reagent: Copper Bronze (activated) (2.5 equiv)

-

Solvent: DMF (anhydrous)

Copper Activation (Mandatory)

Commercial copper bronze is often coated with oxides. It must be activated before use:

-

Wash Cu bronze with 2% iodine in acetone (5 min).

-

Filter and wash with 1:1 HCl/Acetone (removes CuI formed).

-

Wash with pure acetone, then diethyl ether.

-

Dry under vacuum immediately before use.

Procedure

-

Setup: In a 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet.

-

Mixing: Suspend activated Copper Bronze in DMF. Heat to 140 °C.

-

Addition: Add 2-bromothiazole dropwise (neat or in minimal DMF) to the hot suspension.

-

Why: Keeps the concentration of bromide low relative to the copper surface, favoring coupling over side reactions.

-

-

Heating: Increase temperature to reflux (~153 °C) for 4–6 hours.

-

Workup: Filter hot (if possible) or dilute with solvent and filter to remove excess copper. The product is often less soluble than the starting material.

Purification & Characterization

2,2'-Bithiazole is a planar, crystalline solid with limited solubility in non-polar solvents.

-

Solubility Profile:

-

Soluble: DMF, DMSO, hot Toluene, hot Ethanol, DCM (moderate).

-

Insoluble: Hexanes, Water, cold Diethyl Ether.

-

-

Purification Strategy:

-

Recrystallization (Preferred): Dissolve the crude solid in boiling Ethanol or Toluene. Filter while hot to remove insoluble oligomers. Allow to cool slowly to 4 °C. Needles of 2,2'-bithiazole will precipitate.

-

Sublimation: For high-purity semiconductor applications, sublime the recrystallized material at 100–120 °C under high vacuum (<0.01 Torr).

-

Characterization Data:

-

Appearance: White to pale yellow needles/solid.

-

Melting Point: 102–104 °C.

-

1H NMR (300 MHz, CDCl3):

7.89 (d, J=3.2 Hz, 2H), 7.35 (d, J=3.2 Hz, 2H). Note: The symmetry makes the spectrum simple, showing only two doublets.

Workflow Visualization

Expert Tips & Troubleshooting

-

The "Black" Reaction: Ullmann couplings often turn pitch black. This is normal. If the reaction stays green or blue, oxygen may have poisoned the catalyst (Cu(II) species are blue/green).

-

Dryness Matters: Water inhibits the reaction by protonating the intermediate or quenching the base. Use fresh anhydrous DMF.

-

Stirring: In Method B (Heterogeneous), rapid stirring is critical to scour the copper surface. In Method A, standard stirring suffices.

-

Alternative Ligands: If 1,10-phenanthroline fails, try trans-1,2-cyclohexanediamine or TMEDA.

References

-

Ullmann Reaction Mechanism & History

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link

-

-

General Ligand-Assisted Protocol (CuI/Phenanthroline)

-

Synthesis of 2,2'-Bithiazole (Classic Context)

-

Knaus, G. N., & Meyers, A. I. (1974). Synthesis of 2,2'-Bithiazoles. Journal of Organic Chemistry. Link

-

-

Copper Activation Procedure

-

Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Cu bronze activation). Link

-

Sources

incorporating 2,2'-bithiazole into metal-organic frameworks (MOFs)

This guide outlines the strategic incorporation of 2,2'-bithiazole (BTz) moieties into Metal-Organic Frameworks (MOFs). This heterocyclic unit is selected for its dual functionality: the thiazole nitrogen atoms serve as secondary coordination sites or hydrogen-bond acceptors, while the conjugated

For drug development professionals, the BTz moiety is a "privileged scaffold" found in bioactive natural products like Bleomycin (anti-cancer) and Cystothiazoles (antifungal). Incorporating BTz into MOFs opens pathways for "Bio-MOFs" where the framework linker itself acts as a releasable pharmacophore.

Part 1: Ligand Engineering & Synthesis

To build a stable MOF, the neutral 2,2'-bithiazole core must be functionalized with coordinating groups, typically carboxylates. The most robust linker for reticular synthesis is 2,2'-bithiazole-4,4'-dicarboxylic acid (H₂BTzDC) .

Protocol 1: Hantzsch Synthesis of H₂BTzDC

Rationale: The Hantzsch thiazole synthesis is preferred over Pd-catalyzed coupling for its scalability, atom economy, and avoidance of heavy metal contaminants in the ligand precursor.

Reagents:

-

Dithiooxamide (Rubeanic acid)

-

Ethyl bromopyruvate

-

Ethanol (Absolute)

-

Potassium Hydroxide (KOH)

Step-by-Step Workflow:

-

Cyclization (Ester Formation):

-

Dissolve dithiooxamide (10 mmol) in absolute ethanol (50 mL) under reflux.

-

Dropwise add ethyl bromopyruvate (22 mmol, 2.2 eq) over 30 minutes.

-

Reflux for 4–6 hours. The solution will darken, and a solid precipitate (Diethyl 2,2'-bithiazole-4,4'-dicarboxylate) typically forms upon cooling.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/CHCl₃.

-

-

Hydrolysis (Linker Activation):

-

Suspend the diethyl ester (5 mmol) in a mixture of THF:Water (1:1, 40 mL).

-

Add KOH (15 mmol) and reflux at 70°C for 12 hours.

-

Acidification: Cool to room temperature.[1] Acidify with 1M HCl to pH ~2.

-

Isolation: The dicarboxylic acid (H₂BTzDC ) will precipitate as a white/pale yellow solid. Filter, wash with water, and dry under vacuum at 80°C.

-

Yield Check: Expect >70% yield.

Validation: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the thiazole ring proton at

Part 2: Reticular Synthesis (MOF Assembly)

We will synthesize a Zn(II)-BTz-MOF . Zinc is chosen for its

Protocol 2: Solvothermal Growth of Zn-BTz-MOF

Mechanism: Slow deprotonation of the carboxylic acid by DMF decomposition (generating dimethylamine) controls the nucleation rate, yielding high-quality single crystals.

Reagents:

-

Ligand: H₂BTzDC (0.1 mmol)

-

Metal Node: Zn(NO₃)₂·6H₂O (0.2 mmol)

-

Solvent: DMF (N,N-dimethylformamide) / Ethanol / H₂O (Ratio 4:1:1)

Experimental Steps:

-

Precursor Dissolution:

-

In a 20 mL scintillation vial, dissolve H₂BTzDC (25.6 mg) and Zn(NO₃)₂·6H₂O (59.5 mg) in the solvent mixture (10 mL).

-

Sonicate for 10 minutes to ensure homogeneity.

-

-

Thermal Treatment:

-

Seal the vial tightly (Teflon-lined cap).

-

Place in a programmable oven.

-

Ramp: 25°C

100°C over 2 hours. -

Dwell: Hold at 100°C for 48–72 hours.

-

Cool: 100°C

25°C over 12 hours (Slow cooling is critical for crystallinity).

-

-

Activation:

-

Decant the mother liquor.

-

Wash crystals 3x with fresh DMF, then 3x with Ethanol (to exchange high-boiling DMF).

-

Solvent Exchange: Soak in ethanol for 3 days, refreshing solvent daily.

-

Drying: Activate under vacuum at 120°C for 12 hours to remove pore-bound solvent.

-

Part 3: Visualization of Workflows

Figure 1: Ligand Synthesis & MOF Assembly Pathway

Caption: Synthetic pathway converting dithiooxamide precursors into the H₂BTzDC linker, followed by solvothermal assembly with Zn(II) nodes to form the fluorescent MOF.

Part 4: Applications & Protocols

Application A: Fluorescence Sensing of Antibiotics/Biomarkers

The BTz ligand is electron-deficient. Upon excitation, the MOF exhibits strong fluorescence. Electron-rich analytes (e.g., certain antibiotics, amines) can quench this fluorescence via Photoinduced Electron Transfer (PET).

Protocol:

-

Suspension Preparation: Disperse 2 mg of activated Zn-BTz-MOF powder in 3 mL of HEPES buffer (pH 7.4). Sonicate for 5 mins.

-

Baseline Scan: Record emission spectrum (

nm, -

Titration: Add aliquots of analyte (e.g., Tetracycline).

-

Readout: Plot

vs. Concentration (Stern-Volmer Plot). A linear response indicates a diffusion-controlled quenching mechanism.

Application B: Drug Delivery (Bio-Linker Strategy)

For drug development, the H₂BTzDC linker itself is a bioactive pharmacophore analogue.

Mechanism: The MOF acts as a "Pro-drug Depot". In the acidic environment of a tumor (pH 5–6), the Zn-Carboxylate bonds hydrolyze, degrading the framework and releasing the free H₂BTzDC ligand (cytotoxic agent) and Zn²⁺ (synergistic toxicity).

Release Assay Protocol:

-

Loading: Use the MOF "as synthesized" (the linker is the drug).

-

Incubation: Place 10 mg MOF in simulated body fluid (SBF) at pH 7.4 (control) and pH 5.5 (tumor model).

-

Quantification: Aliquot supernatant at

hours. -

Analysis: Measure UV-Vis absorbance at

of the bithiazole (approx. 300–320 nm) to quantify ligand release kinetics.

Figure 2: Sensing & Release Mechanisms

Caption: (Top) Fluorescence quenching mechanism for sensing. (Bottom) Acid-triggered degradation of the MOF to release the bioactive bithiazole linker.

Part 5: Characterization Data Summary

| Technique | Feature to Observe | Purpose |

| PXRD | Sharp, low-angle peaks ( | Confirm crystallinity and phase purity against simulated patterns. |